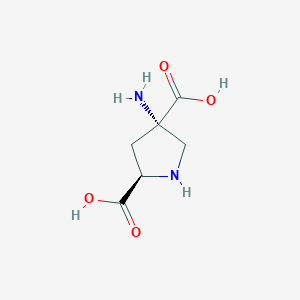
METHOXYPOLYETHYLENE GLYCOL 5,000 2-(VINYLSULFONYL)ETHYL ETHER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHOXYPOLYETHYLENE GLYCOL 5,000 2-(VINYLSULFONYL)ETHYL ETHER is a specialized chemical compound with the molecular formula C7H14O4S. It is known for its unique properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its ability to undergo specific chemical reactions and its compatibility with various substances.
Méthodes De Préparation
The synthesis of METHOXYPOLYETHYLENE GLYCOL 5,000 2-(VINYLSULFONYL)ETHYL ETHER involves several steps. One common method includes the reaction of methoxypolyethylene glycol with vinyl sulfone under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis in cleanroom environments to maintain the purity and quality of the compound.
Analyse Des Réactions Chimiques
METHOXYPOLYETHYLENE GLYCOL 5,000 2-(VINYLSULFONYL)ETHYL ETHER undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of a strong base, the compound can undergo deprotonation, leading to the formation of different derivatives .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is utilized in the modification of biomolecules and the development of drug delivery systems. In medicine, METHOXYPOLYETHYLENE GLYCOL 5,000 2-(VINYLSULFONYL)ETHYL ETHER is explored for its potential in targeted therapies and diagnostic tools. Industrial applications include its use in the production of specialized coatings and materials .
Mécanisme D'action
The mechanism of action of METHOXYPOLYETHYLENE GLYCOL 5,000 2-(VINYLSULFONYL)ETHYL ETHER involves its ability to interact with various molecular targets. The vinyl sulfone group in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of the target molecules, leading to specific biological effects. The pathways involved in these interactions are often complex and depend on the specific application and target .
Comparaison Avec Des Composés Similaires
METHOXYPOLYETHYLENE GLYCOL 5,000 2-(VINYLSULFONYL)ETHYL ETHER is unique due to its specific functional groups and molecular structure. Similar compounds include other polyethylene glycol derivatives and vinyl sulfone-containing compounds. Compared to these, this compound offers distinct advantages in terms of reactivity and compatibility with various substances. Its unique properties make it a valuable tool in both research and industrial applications .
Propriétés
Numéro CAS |
165125-59-7 |
|---|---|
Formule moléculaire |
C7H14O4S |
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
1-(2-ethenylsulfonylethoxy)-2-methoxyethane |
InChI |
InChI=1S/C7H14O4S/c1-3-12(8,9)7-6-11-5-4-10-2/h3H,1,4-7H2,2H3 |
Clé InChI |
PSTRXKAVKFLXDM-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCS(=O)(=O)C=C |
Numéros CAS associés |
165125-59-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl]benzoic acid](/img/structure/B1171440.png)

